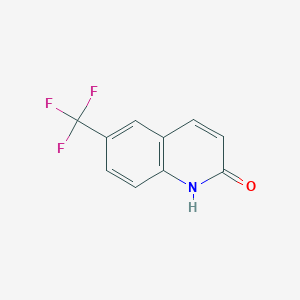

6-(Trifluoromethyl)quinolin-2(1H)-one

Descripción

BenchChem offers high-quality 6-(Trifluoromethyl)quinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Trifluoromethyl)quinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-(trifluoromethyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(15)14-8/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOPNSYBDVMTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652866 | |

| Record name | 6-(Trifluoromethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835903-14-5 | |

| Record name | 6-(Trifluoromethyl)-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=835903-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Molecular Structure and Properties of 6-(Trifluoromethyl)quinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(Trifluoromethyl)quinolin-2(1H)-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. By integrating established synthetic strategies, spectroscopic analysis, and an exploration of its potential biological significance, this document serves as a critical resource for professionals engaged in drug discovery and development.

Introduction: The Quinolinone Scaffold and the Impact of Trifluoromethylation

The quinolin-2(1H)-one core, also known as carbostyril, is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[2] The versatility of the quinolinone ring system allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity to target proteins. In the context of the quinolinone scaffold, the placement of a -CF3 group at the 6-position is anticipated to significantly influence the molecule's electronic properties and biological activity. This guide will delve into the synthesis, structural elucidation, and potential applications of 6-(Trifluoromethyl)quinolin-2(1H)-one, providing a foundational understanding for its further investigation and utilization in drug discovery programs.

Synthesis of 6-(Trifluoromethyl)quinolin-2(1H)-one: A Plausible Synthetic Approach

The proposed synthesis commences with the readily available starting material, 4-(trifluoromethyl)aniline. This is followed by a condensation reaction with a suitable β-ketoester, such as ethyl acetoacetate, to form an enamine intermediate. Subsequent thermal cyclization under acidic conditions is expected to yield the desired 6-(Trifluoromethyl)quinolin-2(1H)-one.

Caption: Proposed synthesis workflow for 6-(Trifluoromethyl)quinolin-2(1H)-one.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 3-((4-(trifluoromethyl)phenyl)amino)but-2-enoate (Enamine Intermediate)

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-(trifluoromethyl)aniline (1.0 eq.), ethyl acetoacetate (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent such as toluene.

-

Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

-

Upon completion of the reaction (as monitored by TLC or GC-MS), allow the mixture to cool to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Cyclization to 6-(Trifluoromethyl)quinolin-2(1H)-one

-

Add the crude enamine intermediate to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

-

Heat the mixture to a high temperature (typically 250-260 °C) to induce thermal cyclization.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to afford pure 6-(Trifluoromethyl)quinolin-2(1H)-one.

This proposed protocol is based on established methodologies for quinolinone synthesis and is expected to provide a viable route to the target compound. Optimization of reaction conditions, such as temperature, reaction time, and catalyst, may be necessary to achieve optimal yields.

Structural Elucidation and Spectroscopic Characterization

The definitive structural confirmation of 6-(Trifluoromethyl)quinolin-2(1H)-one relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for the target molecule is not explicitly published, the following predictions are based on the analysis of closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinolinone ring system. The protons on the benzene ring will exhibit a characteristic splitting pattern influenced by the electron-withdrawing trifluoromethyl group. The protons at positions 5 and 7 will likely appear as doublets or doublets of doublets, while the proton at position 8 will be a singlet or a narrowly split multiplet. The protons on the pyridinone ring (positions 3 and 4) will also show characteristic chemical shifts and coupling.

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon (C2) will resonate at a downfield chemical shift, typically in the range of 160-170 ppm. The remaining aromatic carbons will have chemical shifts consistent with their electronic environment.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the -CF3 group, providing a clear diagnostic signal for the presence of this functional group.

Infrared (IR) Spectroscopy

The IR spectrum of 6-(Trifluoromethyl)quinolin-2(1H)-one will be characterized by several key absorption bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 (broad) |

| C=O Stretch (Amide) | 1650-1680 |

| C=C Stretch (Aromatic) | 1500-1600 |

| C-F Stretch | 1000-1350 (strong, multiple bands) |

The presence of a strong carbonyl absorption and characteristic C-F stretching bands will be indicative of the target structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound. The expected exact mass for C10H6F3NO can be calculated and compared with the experimental value. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The molecular formula is C10H6F3NO, with a molecular weight of 213.16 g/mol .[4]

Potential Applications in Drug Discovery

The incorporation of the trifluoromethyl group at the 6-position of the quinolinone scaffold suggests several potential applications in drug discovery, primarily driven by the known biological activities of related compounds.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activity.[5] The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially improving its cell permeability and interaction with intracellular targets. Further screening of 6-(Trifluoromethyl)quinolin-2(1H)-one against various cancer cell lines is warranted to explore this potential.

Antimicrobial and Antiviral Activity

The quinoline core is a key component of several antimalarial drugs, and various derivatives have shown broad-spectrum antimicrobial and antiviral properties. The unique electronic properties conferred by the -CF3 group could lead to novel interactions with microbial or viral targets.

Kinase Inhibition

The quinolinone scaffold has been utilized in the design of various kinase inhibitors. The trifluoromethyl group can form favorable interactions within the ATP-binding pocket of kinases, potentially leading to potent and selective inhibition.

Caption: Potential therapeutic applications of 6-(Trifluoromethyl)quinolin-2(1H)-one.

Conclusion

6-(Trifluoromethyl)quinolin-2(1H)-one represents a promising, yet underexplored, molecule for drug discovery. This technical guide has outlined a plausible synthetic route, predicted its key spectroscopic features, and highlighted its potential therapeutic applications based on the established pharmacology of the quinolinone scaffold and the strategic incorporation of a trifluoromethyl group. The information presented herein provides a solid foundation for researchers and scientists to embark on the synthesis, characterization, and biological evaluation of this intriguing compound, with the ultimate goal of unlocking its full potential in the development of novel therapeutics. Further experimental validation of the proposed synthesis and comprehensive biological screening are crucial next steps in this endeavor.

References

-

Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. Green Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. PubMed Central. Available at: [Link]

-

Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. National Institutes of Health. Available at: [Link]

- US6333434B1 - Preparation of trifluoromethylanilines. Google Patents.

-

Synthesis, X-ray Structure Determination, and Comprehensive Photochemical Characterization of (Trifluoromethyl)diazirine-Containing TRPML1 Ligands. PubMed. Available at: [Link]

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

-

Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. American Chemical Society. Available at: [Link]

-

6-methoxy-3-(trifluoromethyl)quinolin-2(1H)-one. PubChem. Available at: [Link]

- CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone. Google Patents.

-

Photoinduced carbonylative synthesis of β-trifluoromethylated thioesters through 1,2-trifluoromethylation and carbonylation of alkenes. Green Chemistry (RSC Publishing). Available at: [Link]

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

-

Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. Georgia Southern University. Available at: [Link]

-

Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. PubMed Central. Available at: [Link]

-

Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. ResearchGate. Available at: [Link]

-

Substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones as novel selective androgen receptor modulators. PubMed. Available at: [Link]

-

The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

(PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Acetonitrile (75-05-8) 1H NMR spectrum [chemicalbook.com]

- 3. NP-MRD: 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0284503) [np-mrd.org]

- 4. Pyridine Derivatives (6) [stage0.myskinrecipes.com]

- 5. "Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination" by Vinoth Sittaramane, Jihan Padgett et al. [digitalcommons.georgiasouthern.edu]

The Trifluoromethylated Quinolinone Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone core, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold has emerged as a powerful strategy to modulate and enhance biological activity. This guide provides a comprehensive technical overview of the synthesis, diverse biological activities, and mechanisms of action of trifluoromethylated quinolinones. We will delve into the causality behind experimental design for evaluating these compounds, present detailed protocols for key assays, and explore the structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a vital resource for researchers engaged in the discovery and development of novel therapeutics based on this potent chemical class.

Introduction: The Strategic Advantage of Trifluoromethylation

The quinoline ring system, composed of a fused benzene and pyridine ring, is a prominent scaffold in pharmacologically active compounds, demonstrating a wide array of biological functions including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[3][4] The introduction of a trifluoromethyl (-CF₃) group is a well-established tactic in drug design to enhance a molecule's therapeutic profile.

The unique properties of the -CF₃ group, such as its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence a drug candidate's pharmacokinetics and pharmacodynamics.[4][5] Specifically, trifluoromethylation can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the compound's half-life.[5]

-

Increase Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance its bioavailability.[5]

-

Modulate Receptor Binding: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic properties of the quinolinone ring, influencing its interaction with biological targets and potentially increasing binding affinity and selectivity.

This guide will explore how these fundamental advantages translate into potent biological activity across various therapeutic areas.

Synthetic Strategies for Trifluoromethylated Quinolinones

The synthesis of the quinolinone scaffold can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Gould-Jacobs reactions.[1] The introduction of the trifluoromethyl group requires specialized synthetic approaches. A common strategy involves using building blocks that already contain the -CF₃ moiety.

For instance, a versatile one-pot procedure has been developed for the synthesis of 2-trifluoromethylated quinolines starting from CF₃-alkenes.[6][7] This method avoids the need to purify intermediate products, making it an efficient route for generating a library of compounds for biological screening.[6] Another effective method involves the reaction of 2′-amino-2,2,2-trifluoroacetophenones with terminal alkynes, catalyzed by metal complexes, to yield 4-(trifluoromethyl)quinolines.[8]

Logical Workflow for Synthesis and Initial Screening

The following diagram illustrates a typical workflow from synthesis to initial biological evaluation.

Caption: High-level workflow from synthesis to lead identification.

Diverse Biological Activities and Mechanisms of Action

Trifluoromethylated quinolinones exhibit a remarkable breadth of biological activities, positioning them as promising candidates for treating a range of diseases.

Anticancer Activity

Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest.[1] The incorporation of a -CF₃ group can potentiate this activity.

-

Mechanism of Action: Many quinoline-based anticancer agents function by intercalating with DNA or inhibiting key enzymes involved in cell proliferation and survival, such as topoisomerases or protein kinases.[5] For example, certain quinoline-derived trifluoromethyl alcohols have demonstrated potent growth inhibition in cancer models, with one compound showing a lower LC50 value (14.14 μM) than the established chemotherapy drug cisplatin.[9] This activity was associated with an increase in apoptotic cell death.[9]

-

Target Cell Lines: These compounds have shown efficacy against a variety of human tumor cell lines, including those from breast, colon, lung, and prostate cancers.[1]

Signaling Pathway: Intrinsic Apoptosis

Trifluoromethylated quinolinones can induce apoptosis by triggering the intrinsic (mitochondrial) pathway, a common mechanism for anticancer drugs.

Caption: Intrinsic apoptosis pathway induced by quinolinone compounds.

Antimicrobial Activity

The quinolone class is perhaps most famous for its antibacterial members (fluoroquinolones). Their primary mechanism involves the inhibition of bacterial DNA synthesis.[10]

-

Mechanism of Action: Quinolones target two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[10] By binding to these enzymes, they stabilize the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately cell death. Trifluoromethylation can enhance the spectrum and potency of these compounds.[11][12]

-

Spectrum of Activity: These derivatives have shown good activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria and some fungal strains like Aspergillus niger and Candida albicans.[11]

Enzyme Inhibition

The quinolinone scaffold is a versatile inhibitor of various enzymes implicated in disease.

-

Metabolic Disorders: Trifluoromethylated derivatives have shown significant inhibition of α-amylase (IC₅₀ of 60.2 ± 0.8 µM) and pancreatic lipase (IC₅₀ of 100.6 ± 7.3 µM), suggesting potential for managing diabetes and obesity.[13]

-

Neurodegenerative Diseases: Quinoline analogs have been investigated as multi-target inhibitors for enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), BACE1, and GSK3β.[14] One derivative exhibited 94.6% inhibition of AChE in vitro.[14]

-

Inflammation: Certain compounds display promising inhibition of COX-2, with IC₅₀ values in the nanomolar range (6.5 to 27.4 nM), indicating potential anti-inflammatory benefits.[13]

Antiepileptic and Analgesic Activity

A novel application for trifluoromethylated quinolinones is in the treatment of epilepsy and neuropathic pain.

-

Mechanism of Action: Studies using zebrafish larvae have identified quinoline-derived α-trifluoromethylated alcohols that possess both antiepileptic and analgesic properties.[15][16] The mechanism was shown to be the blockade of sodium channels, which reduces the inflammatory sodium signals released by nerve and tissue damage.[15]

Experimental Protocols for Biological Evaluation

To ensure trustworthiness and reproducibility, standardized and validated protocols are essential. Below are step-by-step methodologies for key in vitro assays.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, serving as an indicator of cell viability.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Trifluoromethylated quinolinone test compounds, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates, sterile

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of a test compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

Test compounds dissolved in DMSO

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

96-well microtiter plates, sterile

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

-

Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL.

-

Inoculum Preparation: Dilute the 0.5 McFarland standard inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This results in the desired final concentrations of the test compound. Include a positive control (bacteria with standard antibiotic), a negative control (broth only), and a growth control (bacteria with broth and DMSO).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Quantitative Data and Structure-Activity Relationship (SAR)

The biological activity of quinolinones is highly dependent on the nature and position of substituents on the heterocyclic ring.[17] Systematic analysis of these relationships is crucial for rational drug design.

Table 1: Representative Anticancer Activity of Trifluoromethylated Compounds

| Compound ID | Scaffold | R¹ Position | R² Position | Cell Line | IC₅₀ (µM) | Reference |

| QTA-1 | Quinoline-TFM-Alcohol | -CH₂-C(OH)(CF₃)-Bn | H | HeLa | 87.8 nM | [13] |

| QTA-2 | Quinoline-TFM-Alcohol | -CH₂-C(OH)(CF₃)-Bn | H | Various | 14.14 µM | [9] |

| FQ-6a | Fluorinated Quinoline | 6-F | 4-COOEt | MDA-MB-468 | ~2.5 µM | [18] |

| FQ-6b | Fluorinated Quinoline | 7-F | 4-COOEt | MDA-MB-468 | ~3.0 µM | [18] |

Note: Bn = Benzyl, TFM = Trifluoromethyl, COOEt = Ethyl Ester. Data is compiled for illustrative purposes.

SAR Insights:

-

Position of -CF₃ Group: The placement of the trifluoromethyl group on the quinolinone ring is critical. For instance, in antibacterial quinolones, a fluorine atom at the C-6 position is monumental for activity.[17]

-

Substituents at N-1 and C-7: For antibacterial activity, bulky substituents like cyclopropyl at the N-1 position and a piperazine moiety at the C-7 position are often essential for potent inhibition of DNA gyrase.[17]

-

Role of Other Functional Groups: For anticancer activity in a series of fluorinated quinolines, an ester group was found to be critical for activity, as the hydrolyzed analogues were inactive.[18] This highlights the importance of the overall molecular structure in concert with the -CF₃ group.

Conclusion and Future Perspectives

Trifluoromethylated quinolinones represent a highly versatile and privileged scaffold in drug discovery. Their potent and diverse biological activities, coupled with the pharmacokinetic benefits imparted by the trifluoromethyl group, make them compelling candidates for further development. The continued exploration of this chemical space, guided by rational design based on SAR and mechanistic insights, holds significant promise for the discovery of next-generation therapeutics for cancer, infectious diseases, and neurological disorders. Future work should focus on optimizing lead compounds to improve selectivity, reduce potential off-target effects, and advance the most promising candidates into in vivo models and clinical evaluation.

References

-

Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2022). PubMed Central. Retrieved February 2, 2026, from [Link]

-

Review on recent development of quinoline for anticancer activities. (n.d.). ijrpr.com. Retrieved February 2, 2026, from [Link]

-

Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). MDPI. Retrieved February 2, 2026, from [Link]

-

SAR of Quinolones. (n.d.). pharmacy180.com. Retrieved February 2, 2026, from [Link]

-

Biological Activities of Quinoline Derivatives. (2021). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2022). MDPI. Retrieved February 2, 2026, from [Link]

-

Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. (2021). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

-

Mechanism of action of and resistance to quinolones. (2009). PubMed Central. Retrieved February 2, 2026, from [Link]

-

Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. (2022). PubMed. Retrieved February 2, 2026, from [Link]

-

Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (2015). PubMed. Retrieved February 2, 2026, from [Link]

-

Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2024). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties. (2013). PubMed. Retrieved February 2, 2026, from [Link]

-

In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2024). PubMed. Retrieved February 2, 2026, from [Link]

-

Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. (n.d.). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

-

Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2022). ACS Publications. Retrieved February 2, 2026, from [Link]

-

Antimicrobial Activity of CS-940, a New Trifluorinated Quinolone. (1995). PubMed. Retrieved February 2, 2026, from [Link]

-

Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. (2022). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024). International Journal of Chemical Studies. Retrieved February 2, 2026, from [Link]

-

Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)quinolinecarboxylates. (2020). ProQuest. Retrieved February 2, 2026, from [Link]

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)quinolinecarboxylates - ProQuest [proquest.com]

- 9. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of CS-940, a new trifluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues [mdpi.com]

- 14. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pharmacy180.com [pharmacy180.com]

- 18. pubs.acs.org [pubs.acs.org]

The Ascendant Scaffold: A Technical Guide to 6-(Trifluoromethyl)quinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinolin-2(1H)-one scaffold has emerged as a privileged structure, a versatile framework upon which a multitude of pharmacologically active agents have been constructed. Its unique electronic and structural properties make it an ideal starting point for the design of molecules that can interact with a wide array of biological targets. The strategic introduction of a trifluoromethyl group at the 6-position of this scaffold gives rise to 6-(Trifluoromethyl)quinolin-2(1H)-one, a molecule of significant interest in contemporary drug discovery.

The trifluoromethyl group, with its high electronegativity, metabolic stability, and ability to modulate lipophilicity, profoundly influences the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide provides an in-depth exploration of 6-(Trifluoromethyl)quinolin-2(1H)-one, from its synthesis and chemical characteristics to its burgeoning role in the development of novel therapeutics.

I. Synthesis and Molecular Architecture

The construction of the 6-(Trifluoromethyl)quinolin-2(1H)-one core can be achieved through several established synthetic strategies for quinoline and quinolinone ring formation. The choice of a specific route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of 6-(Trifluoromethyl)quinolin-2(1H)-one reveals that the primary challenge lies in the formation of the quinolinone ring system with the desired trifluoromethyl substituent. Classical methods such as the Conrad-Limpach, Gould-Jacobs, and Skraup reactions provide foundational approaches that can be adapted for this purpose.

Caption: Retrosynthetic approaches to 6-(Trifluoromethyl)quinolin-2(1H)-one.

Experimental Protocol: A Plausible Synthetic Route via Conrad-Limpach Synthesis

The Conrad-Limpach synthesis offers a robust method for the preparation of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolinones. By starting with 4-(trifluoromethyl)aniline and a suitable β-ketoester, this method can be adapted to yield the desired product. The reaction proceeds in two key steps: the formation of an enamine intermediate followed by a high-temperature cyclization[1][2].

Step 1: Synthesis of Ethyl 3-(4-(trifluoromethyl)phenylamino)crotonate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethyl)aniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, can be added to facilitate the condensation.

-

Reaction Conditions: The mixture is heated, typically in a solvent like toluene or ethanol, under reflux for several hours until the formation of the enamine is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization or column chromatography, to yield the enamine intermediate.

Step 2: Cyclization to 6-(Trifluoromethyl)-4-methylquinolin-2(1H)-one

-

High-Temperature Cyclization: The purified enamine from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or mineral oil.

-

Thermolysis: The mixture is heated to a high temperature, typically around 250 °C, to induce thermal cyclization[2]. This step is the rate-determining step and is thermodynamically controlled[3].

-

Product Formation: The intramolecular cyclization leads to the formation of the quinolinone ring system.

-

Isolation and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is then collected by filtration, washed, and can be further purified by recrystallization to afford 6-(trifluoromethyl)-4-methylquinolin-2(1H)-one.

Caption: Workflow for the Conrad-Limpach synthesis of 6-(Trifluoromethyl)quinolin-2(1H)-one.

Alternative Synthetic Approaches

The Gould-Jacobs reaction provides another viable route, particularly for accessing 4-hydroxyquinolines. This method involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization[4][5]. For the synthesis of 6-(Trifluoromethyl)quinolin-2(1H)-one, 4-(trifluoromethyl)aniline would be reacted with diethyl ethoxymethylenemalonate[4][5].

The Skraup synthesis , a more classical approach, involves the reaction of an aromatic amine with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. While a powerful method for quinoline synthesis, it often requires harsh conditions and can lead to a mixture of products[6].

II. Physicochemical Properties and Spectroscopic Characterization

The incorporation of the trifluoromethyl group significantly influences the physicochemical properties of the quinolinone core, impacting its solubility, lipophilicity, and electronic characteristics.

| Property | Expected Value/Characteristic | Significance |

| Molecular Formula | C₁₀H₆F₃NO | |

| Molecular Weight | ~215.16 g/mol | Influences diffusion and transport properties. |

| Appearance | White to off-white solid | |

| Melting Point | Expected to be relatively high due to the planar, rigid ring system and potential for intermolecular hydrogen bonding. | |

| Solubility | Generally low in water, soluble in organic solvents like DMSO and DMF. | The CF₃ group increases lipophilicity. |

| pKa | The amide proton is weakly acidic. The trifluoromethyl group's electron-withdrawing nature can slightly increase this acidity. |

Table 1: Key Physicochemical Properties of 6-(Trifluoromethyl)quinolin-2(1H)-one.

Spectroscopic Analysis

Definitive structural confirmation of 6-(Trifluoromethyl)quinolin-2(1H)-one relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinolinone ring. The coupling patterns (doublets, triplets, and singlets) and chemical shifts provide crucial information about the substitution pattern. The amide proton (N-H) will likely appear as a broad singlet at a downfield chemical shift. The presence of aromatic protons will be observed, and their coupling will confirm the substitution pattern[3][7].

-

¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbonyl carbon of the quinolinone will appear at a characteristic downfield chemical shift (typically >160 ppm). The carbon of the trifluoromethyl group will show a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1690 cm⁻¹.

-

A broad absorption band corresponding to the N-H stretching vibration of the amide group will be observed around 3200-3400 cm⁻¹.

-

C-F stretching vibrations from the trifluoromethyl group will appear in the region of 1000-1400 cm⁻¹. The IR spectrum of the parent 2(1H)-quinolinone can serve as a reference for the fundamental vibrations of the quinolinone core[8].

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight of 6-(Trifluoromethyl)quinolin-2(1H)-one. Fragmentation patterns can provide further structural information.

-

III. Chemical Reactivity and Derivatization

The 6-(Trifluoromethyl)quinolin-2(1H)-one scaffold offers several sites for chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Caption: Potential sites for derivatization on the 6-(Trifluoromethyl)quinolin-2(1H)-one scaffold.

The amide nitrogen at the N1-position can be alkylated or arylated to introduce various substituents. The C4-position is susceptible to electrophilic substitution reactions such as halogenation and nitration, providing a handle for further functionalization. The aromatic ring can also undergo further substitution, although the electron-withdrawing nature of the trifluoromethyl group will direct incoming electrophiles to specific positions. The reactivity of the trifluoromethyl group itself is generally low under typical synthetic conditions, contributing to the metabolic stability of molecules containing this moiety[9].

IV. Biological Activities and Therapeutic Potential

The quinolin-2(1H)-one scaffold is a cornerstone in the development of a wide range of therapeutic agents. The introduction of a trifluoromethyl group at the 6-position has been shown to be a key determinant of biological activity in several important classes of molecules.

Anticancer Activity: Targeting Kinases

Numerous quinoline and quinolinone derivatives have been investigated as potent anticancer agents, often by targeting key enzymes involved in cancer cell proliferation and survival, such as protein kinases[10][11]. The quinazoline core, a close structural relative of quinolinone, is a well-established scaffold for the development of epidermal growth factor receptor (EGFR) kinase inhibitors[12][13].

Structure-Activity Relationship (SAR) Insights:

-

Kinase Hinge Binding: The quinolinone nitrogen and carbonyl oxygen can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

-

Hydrophobic Pockets: The aromatic rings of the quinolinone scaffold can engage in hydrophobic interactions with residues in the active site.

-

Role of the Trifluoromethyl Group: The trifluoromethyl group at the 6-position can enhance binding affinity through several mechanisms. Its lipophilicity can promote hydrophobic interactions, and its strong electron-withdrawing nature can modulate the electronic properties of the aromatic ring, influencing interactions with the protein. Furthermore, the CF₃ group can act as a hydrogen bond acceptor in some contexts.

Caption: Interaction model of a 6-(Trifluoromethyl)quinolin-2(1H)-one derivative with a kinase active site.

Selective Androgen Receptor Modulators (SARMs)

Derivatives of 6-(Trifluoromethyl)quinolin-2(1H)-one have shown significant promise as selective androgen receptor modulators (SARMs)[14][15]. SARMs are a class of therapeutic compounds that exhibit tissue-selective androgenic activity. The ideal SARM would promote the beneficial anabolic effects of androgens in muscle and bone while having minimal impact on reproductive tissues like the prostate[13].

Mechanism of Action and SAR:

-

Androgen Receptor Binding: Quinolinone-based SARMs bind to the ligand-binding domain of the androgen receptor (AR).

-

Conformational Changes: Upon binding, they induce a specific conformational change in the AR that differs from that induced by natural androgens like testosterone.

-

Tissue-Selective Gene Expression: This unique conformation leads to the recruitment of a distinct set of co-regulatory proteins, resulting in a tissue-specific pattern of gene expression.

-

Impact of the Trifluoromethyl Group: The trifluoromethyl group is often crucial for high-affinity binding to the AR and for achieving the desired tissue selectivity. Modifications at other positions on the quinolinone scaffold are also critical for fine-tuning the activity and pharmacokinetic profile[16][17].

V. Pharmacokinetics and Drug Development Considerations

The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity, are critical factors in the development of any new drug candidate. The trifluoromethyl group plays a significant role in shaping the ADME properties of 6-(Trifluoromethyl)quinolin-2(1H)-one derivatives.

-

Absorption and Bioavailability: The lipophilicity imparted by the trifluoromethyl group can enhance membrane permeability and oral absorption. However, excessive lipophilicity can lead to poor solubility and reduced bioavailability. A balance is therefore crucial[18][19].

-

Metabolism: The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. This metabolic stability often leads to a longer half-life and improved pharmacokinetic profile compared to non-fluorinated analogs[9].

-

Distribution: The distribution of a drug within the body is influenced by its size, charge, and lipophilicity. The properties of 6-(Trifluoromethyl)quinolin-2(1H)-one derivatives can be modulated through chemical modification to achieve the desired tissue distribution.

-

Toxicity: In silico and in vitro toxicity studies are essential to assess the safety profile of new chemical entities. Potential liabilities such as mutagenicity, carcinogenicity, and off-target effects must be carefully evaluated[18].

VI. Future Perspectives and Conclusion

6-(Trifluoromethyl)quinolin-2(1H)-one represents a highly promising and versatile scaffold for the design of novel therapeutic agents. Its synthetic accessibility, coupled with the beneficial properties imparted by the trifluoromethyl group, makes it an attractive starting point for drug discovery programs targeting a range of diseases, from cancer to muscle wasting disorders.

Future research in this area will likely focus on:

-

The development of more efficient and stereoselective synthetic routes to access a wider diversity of derivatives.

-

In-depth structure-activity relationship studies to optimize potency and selectivity for specific biological targets.

-

Comprehensive pharmacokinetic and toxicological profiling to identify candidates with favorable drug-like properties.

-

Exploration of this scaffold for new therapeutic applications beyond oncology and SARMs.

The continued exploration of the chemical space around the 6-(Trifluoromethyl)quinolin-2(1H)-one core holds significant potential for the discovery of the next generation of innovative medicines.

References

- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

- Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087.

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895.

-

Wikipedia. (n.d.). Conrad–Limpach synthesis. In Wikipedia. Retrieved from [Link]

-

Chemistry lover. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]

-

National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone. In NIST WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]

- Pop, O., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.

- van Oeveren, A., et al. (2007). Substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones as novel selective androgen receptor modulators. Journal of Medicinal Chemistry, 50(21), 6143-6146.

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

- Narayanan, R., et al. (2018). The long and winding road for selective androgen receptor modulators. Journal for ImmunoTherapy of Cancer, 6(1), 1-5.

- Kung, P. P., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321-1329.

- Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.

- van Oeveren, A., et al. (2006). Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator. Journal of Medicinal Chemistry, 49(21), 6143-6146.

- Chen, Y. L., et al. (2016). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 173(15), 2351-2365.

- MDPI. (2025).

- MDPI. (2022).

- ResearchGate. (2025). 3,3-Dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one derivatives as novel Raf kinase inhibitors.

- ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print.

- Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.

- National Center for Biotechnology Information. (n.d.). Selective androgen receptor modulators in preclinical and clinical development. PubMed Central.

- Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd.

- African Journals Online. (2021). Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one. ChemSearch Journal.

- Bentham Science. (n.d.). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Bentham Science.

- ResearchGate. (n.d.). Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones.

- PubMed. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed.

- ACS Publications. (n.d.). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.

- World News of Natural Sciences. (2024). Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives.

- Open Access LMU. (n.d.).

- Aina. (n.d.). DFT Study and ADMET Investigation of Bioactive 2-Phenoxyquinolines. Aina.

- Journal of Pharmaceutical Chemistry. (2022). #94 Design, synthesis and characterization of a series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives and evaluation of their in-vitro anticancer and antibacterial activity. Journal of Pharmaceutical Chemistry.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.

- PubMed. (n.d.). Pharmacokinetics and metabolism of a selective androgen receptor modulator in rats: implication of molecular properties and intensive metabolic profile to investigate ideal pharmacokinetic characteristics of a propanamide in preclinical study. PubMed.

-

Wikipedia. (n.d.). Trifluoromethylation. In Wikipedia. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY. PubMed Central.

- Merck Index Online. (n.d.). Gould-Jacobs Reaction. Merck Index Online.

- National Center for Biotechnology Information. (n.d.).

Sources

- 1. synarchive.com [synarchive.com]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. iipseries.org [iipseries.org]

- 7. Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one | ChemSearch Journal [ajol.info]

- 8. researchgate.net [researchgate.net]

- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The long and winding road for selective androgen receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 17. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]

commercial availability of 6-(Trifluoromethyl)quinolin-2(1H)-one

Commercial & Technical Profile: 6-(Trifluoromethyl)quinolin-2(1H)-one

Part 1: Executive Summary

6-(Trifluoromethyl)quinolin-2(1H)-one (CAS: 835903-14-5) is a high-value heterocyclic building block used primarily in the development of kinase inhibitors, anti-malarial agents, and fluorescent probes. Characterized by the electron-withdrawing trifluoromethyl group at the C6 position, this scaffold modulates metabolic stability and lipophilicity in drug candidates—critical factors for blood-brain barrier (BBB) penetration and oral bioavailability.

While commercially available, the compound is often classified as a "make-to-order" item or stocked in limited quantities by boutique synthesis houses, driving prices upwards of $300 USD per gram . For research programs requiring multigram quantities, in-house synthesis via the Quinoline N-oxide rearrangement route is the recommended cost-saving strategy.

Part 2: Chemical Specifications & Safety Profile

| Property | Specification |

| IUPAC Name | 6-(Trifluoromethyl)quinolin-2(1H)-one |

| Common Synonyms | 6-(Trifluoromethyl)-2-quinolone; 6-Trifluoromethylcarbostyril |

| CAS Number | 835903-14-5 |

| Molecular Formula | C₁₀H₆F₃NO |

| Molecular Weight | 213.16 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >250 °C (typical for quinolinones) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| Purity Standard | ≥95% (HPLC), typically ≥98% for commercial stock |

Safety & Handling (GHS Classifications):

-

Signal Word: Warning

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Part 3: Commercial Landscape

The supply chain for 6-(Trifluoromethyl)quinolin-2(1H)-one is fragmented. It is not a commodity chemical but a specialty building block.

-

Primary Suppliers: Matrix Scientific, AK Scientific, Toronto Research Chemicals (TRC), Finetech Industry.

-

Availability Status:

-

Small Scale (mg): Often in stock.

-

Gram Scale (1g+): Frequently requires 2-4 week lead time.

-

-

Cost Analysis:

-

500 mg: ~$150 – $200 USD

-

1 g: ~$300 – $450 USD

-

Bulk (>10g): Custom quote required; prices do not scale linearly due to batch synthesis costs.

-

Strategic Recommendation: For requirements < 500 mg , purchase from a verified supplier to save time. For requirements > 1 g , initiate in-house synthesis (see Part 4) to reduce costs by >80%.

Part 4: Technical Deep Dive – Synthesis & Production

Autonomy Directive: This section prioritizes the "N-Oxide Rearrangement" route over the classic Knorr synthesis. The Knorr method often yields the 4-hydroxy isomer or requires complex keto-anilide precursors. The route below uses cheap, abundant starting materials (4-aminobenzotrifluoride).

Synthesis Workflow: The Modified Skraup-Rearrangement Route

This robust three-step protocol converts inexpensive aniline derivatives into the target 2-quinolone.

Figure 1: Strategic synthesis pathway converting commodity anilines to the high-value 2-quinolone scaffold.

Detailed Protocol: Step-by-Step

Step 1: Synthesis of the Quinoline Core (Skraup Reaction)

-

Reagents: 4-(Trifluoromethyl)aniline (1.0 eq), Glycerol (3.0 eq), Conc. H₂SO₄, Sodium m-nitrobenzenesulfonate (oxidant).

-

Procedure: Mix aniline, oxidant, and glycerol. Add acid dropwise (exothermic!). Reflux at 140°C for 4 hours. Pour onto ice/base. Extract with DCM.

-

Checkpoint: Verify formation of 6-(trifluoromethyl)quinoline (CAS 325-13-3) via TLC.

Step 2: N-Oxidation

-

Reagents: 6-(Trifluoromethyl)quinoline, m-Chloroperbenzoic acid (mCPBA, 1.2 eq), Dichloromethane (DCM).

-

Procedure: Dissolve quinoline in DCM. Add mCPBA portion-wise at 0°C. Stir at RT for 6 hours. Wash with NaHCO₃ to remove benzoic acid byproduct.

-

Why this works: The electron-deficient pyridine ring requires a strong oxidant like mCPBA; H₂O₂ is often insufficient.

Step 3: Rearrangement to 2-Quinolone

-

Method A (Green Chemistry): Photochemical rearrangement. Irradiate the N-oxide in solvent (water/acetonitrile) with UV light (or visible light with a catalyst). This directly yields the lactam [1].

-

Method B (Classic): Reflux in Acetic Anhydride (Ac₂O) followed by hydrolysis.

-

Note: Ac₂O rearrangement typically yields the 2-acetate, which must be hydrolyzed (NaOH/MeOH) to reveal the 2-one (lactam).

-

-

Purification: Recrystallization from Ethanol/Water.

Part 5: Applications in Drug Discovery

The 6-(Trifluoromethyl)quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry.

-

Bioisosterism & Physicochemical Tuning:

-

Lipophilicity: The CF₃ group increases logP, enhancing membrane permeability compared to the 6-chloro or 6-methyl analogs.

-

Metabolic Stability: The C-F bond is resistant to CYP450 oxidation, blocking the C6 position from metabolic soft-spot attack.

-

H-Bonding: The lactam motif (NH donor / C=O acceptor) mimics nucleobases, making it ideal for kinase hinge-binding regions.

-

-

Target Classes:

-

Kinase Inhibitors: Used as a hinge-binder in MAPK and CDK inhibitors.

-

Antimalarials: 2-Quinolones are precursors to 2-chloro and 2-aminoquinolines, which are structurally related to Chloroquine.

-

Fluorescent Probes: The rigid, conjugated system exhibits fluorescence, useful for tracking drug distribution.

-

References

-

Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. Green Chemistry, Royal Society of Chemistry. Available at: [Link]

- Synthesis of 6-hydroxy-2(1H)-quinolinone (Patent CN107602463B).Google Patents.

-

PubChem Compound Summary for CID 12647567 (6-Trifluoromethylquinoline). National Center for Biotechnology Information. Available at: [Link]

experimental procedure for Conrad-Limpach synthesis of 6-(Trifluoromethyl)quinolin-2(1H)-one

Part 1: Core Directive & Scientific Strategy

Executive Summary & Strategic Distinction

This Application Note details the synthesis of 6-(Trifluoromethyl)quinolin-2(1H)-one .

Critical Scientific Distinction: The user request specifies "Conrad-Limpach synthesis." However, classical Conrad-Limpach conditions (thermal cyclization of anils at ~250°C) thermodynamically favor the formation of quinolin-4(1H)-ones (4-hydroxyquinolines). To synthesize the requested quinolin-2(1H)-one (2-hydroxyquinoline) target, the reaction must proceed via the Knorr Quinoline Synthesis pathway (acid-catalyzed cyclization of anilides).

Therefore, this guide presents the Modified Knorr Protocol , adapted to produce the specific 2-one isomer while maintaining the logic of aniline-

Reaction Scheme & Mechanism

The synthesis proceeds in two distinct stages:

-

Condensation: Formation of the amide intermediate (N-(4-(trifluoromethyl)phenyl)-3,3-diethoxypropanamide).

-

Cyclization: Intramolecular electrophilic aromatic substitution catalyzed by strong acid (Knorr Cyclization).

Figure 1: Synthetic pathway for the selective formation of the quinolin-2-one scaffold.

Part 2: Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | CAS No. |

| 4-(Trifluoromethyl)aniline | 161.12 | 1.0 | Limiting Reagent | 455-14-1 |

| Ethyl 3,3-diethoxypropionate | 190.24 | 1.2 | Electrophile | 10601-80-6 |

| Diphenyl ether | 170.21 | N/A | Solvent (Step 1) | 101-84-8 |

| Sulfuric Acid (Conc. 98%) | 98.08 | Excess | Catalyst/Solvent | 7664-93-9 |

| Ethanol | 46.07 | N/A | Recrystallization | 64-17-5 |

Step-by-Step Methodology

Phase 1: Formation of the Amide Intermediate

Objective: To covalently bond the aniline nitrogen to the carbonyl carbon of the propionate, avoiding the formation of the Schiff base (which would lead to the 4-one).

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 4-(Trifluoromethyl)aniline (16.1 g, 100 mmol) and Ethyl 3,3-diethoxypropionate (22.8 g, 120 mmol) to the flask.

-

Solvent: Add 50 mL of Diphenyl ether (high-boiling solvent) to facilitate thermal condensation.

-

Reaction: Heat the mixture to 140–150°C for 4–6 hours.

-

Checkpoint: Monitor the Dean-Stark trap for the collection of ethanol (byproduct). The cessation of ethanol evolution indicates reaction completion.

-

-

Isolation: Cool the mixture to room temperature. The intermediate amide may precipitate or remain as an oil. If oil, proceed directly to Phase 2 (one-pot modification) or remove solvent via vacuum distillation if characterization is required.

Phase 2: Knorr Cyclization (Ring Closure)

Objective: To effect the intramolecular electrophilic attack of the carbonyl cation onto the aromatic ring ortho-position.

-

Acid Addition: Cool the crude amide intermediate (from Phase 1) to 0–5°C in an ice bath.

-

Cyclization: Slowly add Conc. Sulfuric Acid (50 mL) dropwise with vigorous stirring.

-

Safety Note: The reaction is exothermic. Maintain temperature below 10°C during addition to prevent charring.

-

-

Heating: Once addition is complete, remove the ice bath and heat the mixture to 95–100°C for 2–3 hours.

-

Quenching: Cool the reaction mixture to room temperature. Pour the acidic solution slowly onto 500 g of crushed ice with stirring.

-

Precipitation: The target 6-(Trifluoromethyl)quinolin-2(1H)-one will precipitate as an off-white to tan solid.

-

Filtration: Collect the solid by vacuum filtration. Wash the filter cake copiously with water (3 x 100 mL) until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.

-

Drying: Dry the purified crystals in a vacuum oven at 60°C for 12 hours.

Quality Control & Validation

-

Yield Expectations: 65–75% isolated yield.

-

Melting Point: Expected range: 220–225°C (consistent with carbostyril derivatives).

-

1H NMR (DMSO-d6, 400 MHz):

- 12.10 (s, 1H, NH) - Broad singlet, exchangeable.

- 8.15 (s, 1H, H-5) - Doublet due to meta-coupling.

-

7.98 (d, 1H, H-4) - Doublet,

- 7.80 (d, 1H, H-7).

- 7.45 (d, 1H, H-8).

-

6.60 (d, 1H, H-3) - Doublet,

Part 3: Troubleshooting & Critical Parameters

Regioselectivity Control

The primary failure mode in this synthesis is the formation of the thermodynamic isomer (4-hydroxyquinoline) or polymerization.

| Observation | Root Cause | Corrective Action |

| Product is 4-OH isomer | Reaction temperature in Step 1 was too high (>200°C) allowing Schiff base rearrangement (Conrad-Limpach). | Maintain temp <150°C to favor Amide formation. |

| Low Yield / Black Tar | Charring during acid addition (Phase 2). | Ensure active cooling (0°C) during H2SO4 addition. |

| Incomplete Cyclization | Insufficient heating time in Phase 2. | Verify reaction completion via TLC (MeOH:DCM 1:9) before quenching. |

Mechanistic Pathway Visualization

Figure 2: Mechanistic flow emphasizing the kinetic control required for 2-quinolinone formation.

References

-

Jones, G. (2011). The Knorr Quinoline Synthesis. Organic Reactions, 1-365.

- Meth-Cohn, O. (1993). The synthesis of quinolines. Comprehensive Heterocyclic Chemistry II.

-

ChemicalBook. (n.d.). 6-methoxy-4-(trifluoromethyl)-1H-quinolin-2-one synthesis protocol (Analogous Procedure).

-

ResearchGate. (2020). Radical Transformations towards the Synthesis of Quinoline: A Review.

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-methoxy-4-(trifluoromethyl)-1H-quinolin-2-one synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Application Note: High-Purity Isolation of 6-(Trifluoromethyl)quinolin-2(1H)-one via Optimized Recrystallization

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Abstract

This comprehensive guide details a robust and reproducible protocol for the purification of 6-(Trifluoromethyl)quinolin-2(1H)-one by recrystallization. The quinolinone scaffold is a privileged structure in medicinal chemistry, and the incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity.[1][2] Achieving high purity of such intermediates is paramount for downstream applications, including drug discovery and materials science. This document provides a step-by-step methodology, explains the scientific rationale behind procedural choices, and offers insights into troubleshooting and optimization.

Introduction: The Significance of Purifying 6-(Trifluoromethyl)quinolin-2(1H)-one

6-(Trifluoromethyl)quinolin-2(1H)-one is a key building block in the synthesis of a variety of biologically active molecules. The trifluoromethyl group, owing to its high electronegativity and lipophilicity, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate.[1] Impurities from the synthetic process, such as starting materials, by-products, or reagents, can interfere with subsequent reactions and biological assays. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[3] A successful recrystallization can yield a highly crystalline product with exceptional purity.

Foundational Principles of Recrystallization

The efficacy of recrystallization hinges on the principle that most solids are more soluble in a hot solvent than in a cold one.[3] The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Conversely, impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

Solvent Selection: A Critical Parameter

The choice of solvent is the most critical factor in developing a successful recrystallization protocol. An ideal solvent should:

-

Exhibit a steep solubility curve: The compound should have high solubility in the hot solvent and low solubility in the cold solvent to maximize recovery.

-

Not react with the compound: The solvent must be chemically inert towards the target molecule.

-

Have a suitable boiling point: A boiling point that is too low may lead to excessive evaporation, while a boiling point that is too high can make the solvent difficult to remove from the purified crystals.

-

Be volatile enough for easy removal: The solvent should be readily removable from the crystals during the drying process.

-

Be non-toxic, inexpensive, and non-flammable where possible.

For 6-(Trifluoromethyl)quinolin-2(1H)-one, and related quinolinone derivatives, ethanol has been frequently cited as an effective recrystallization solvent.[4] This is likely due to the polarity of the quinolinone core being well-matched with that of ethanol, allowing for the desired solubility profile.

Characterization of 6-(Trifluoromethyl)quinolin-2(1H)-one

A summary of the key physical and chemical properties of the target compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆F₃NO | PubChem |

| Molecular Weight | 213.16 g/mol | PubChem |

| Appearance | Off-white to pale yellow solid | Assumed based on similar compounds |

| Melting Point | ~260 °C (estimated) | Based on similar compounds |

Experimental Protocol for the Recrystallization of 6-(Trifluoromethyl)quinolin-2(1H)-one

This protocol is designed for the purification of approximately 1 gram of crude 6-(Trifluoromethyl)quinolin-2(1H)-one. Adjust volumes accordingly for different scales.

Materials and Equipment

-

Crude 6-(Trifluoromethyl)quinolin-2(1H)-one

-

Ethanol (95% or absolute)

-

Deionized water

-

Erlenmeyer flasks (50 mL and 125 mL)

-

Hot plate with magnetic stirring capabilities

-

Magnetic stir bar

-

Powder funnel

-

Fluted filter paper

-

Buchner funnel and flask

-

Vacuum source

-

Spatula

-

Watch glass

-

Drying oven or vacuum desiccator

Step-by-Step Procedure

-

Dissolution: Place 1.0 g of crude 6-(Trifluoromethyl)quinolin-2(1H)-one into a 50 mL Erlenmeyer flask containing a magnetic stir bar. Add approximately 15-20 mL of 95% ethanol.

-

Heating: Gently heat the mixture on a hot plate with stirring. Bring the solvent to a slow boil. Add more ethanol in small portions (1-2 mL at a time) until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.

-

Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a powder funnel and a second Erlenmeyer flask (125 mL) containing a small amount of boiling ethanol on the hot plate. Place a fluted filter paper in the hot funnel and pour the hot solution through it. The purpose of pre-heating is to prevent premature crystallization of the product in the funnel.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is essential for the formation of large, pure crystals.[5] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities.

-

Drying: Dry the purified crystals on a watch glass in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved.

Visual Workflow of the Recrystallization Process

Caption: A flowchart illustrating the key steps in the purification of 6-(Trifluoromethyl)quinolin-2(1H)-one by recrystallization.

Troubleshooting and Key Considerations

-

Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too rapidly. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

-

No Crystal Formation: If crystals do not form after cooling in the ice bath, it may be because too much solvent was used. The solution can be concentrated by gently boiling off some of the solvent and then attempting the cooling process again. Inducing crystallization by scratching the inside of the flask with a glass rod at the meniscus can also be effective.

-

Low Recovery: A low yield can result from using too much solvent, not allowing sufficient time for crystallization in the cold, or premature crystallization during hot filtration.

Safety and Handling

-

6-(Trifluoromethyl)quinolin-2(1H)-one and its derivatives should be handled in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Ethanol is flammable; therefore, heating should be performed using a hot plate, not an open flame.

Conclusion

The protocol described herein provides a reliable and effective method for the purification of 6-(Trifluoromethyl)quinolin-2(1H)-one by recrystallization. By understanding the fundamental principles of solubility and carefully controlling the experimental parameters, researchers can consistently obtain a high-purity product suitable for a wide range of applications in drug discovery and development.

References

-

UCLA Department of Chemistry and Biochemistry. Recrystallization - Single Solvent. (Accessed Feb. 3, 2026). Available from: [Link]

-

Ishihara, Y., et al. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science, vol. 42, no. 3, 2017, pp. 107-118. Available from: [Link]

-

da Silva, J. L., et al. "Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases." Beilstein Journal of Organic Chemistry, vol. 17, 2021, pp. 2798-2810. Available from: [Link]

-